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molecular formula C9H8O4 B188476 4-Hydroxy-5-methoxyisophthalaldehyde CAS No. 2931-90-0

4-Hydroxy-5-methoxyisophthalaldehyde

Cat. No. B188476
M. Wt: 180.16 g/mol
InChI Key: YVNRFQCFZVYDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389653

Procedure details

5.0 g of 4-hydroxy-5-methoxy-isophthalaldehyde are treated with 50 ml of constant-boiling hydrobromic acid and heated to boiling under reflux and while stirring under an argon atmosphere for 3 hours. After cooling 50 ml of ice-water are added thereto, and the separated precipitate is filtered under suction and washed with water. The crude product is taken up in ethyl acetate and filtered over 50 g of aluminum oxide (activity grade II). The crystalline material obtained is recrystallized from ethyl acetate/n-hexane. There is obtained 4,5-dihydroxyisophthalaldehyde in the form of slightly orange crystals of m.p. 201°-202°.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([O:10]C)=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH:12]=[O:13].Br>>[OH:1][C:2]1[C:9]([OH:10])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH:12]=[O:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1OC)C=O
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Step Two
Name
ice water
Quantity
50 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring under an argon atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
the separated precipitate is filtered under suction
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
filtered over 50 g of aluminum oxide (activity grade II)
CUSTOM
Type
CUSTOM
Details
The crystalline material obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethyl acetate/n-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C=C(C=O)C=C1O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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